

Definitive Characterization of (3-Aminocyclohexyl)methanol: A Multi-technique Analytical Approach

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Compound of Interest

Compound Name: (3-Aminocyclohexyl)methanol

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Abstract

(3-Aminocyclohexyl)methanol is a critical bifunctional building block in modern medicinal chemistry and materials science, notable for its role in the synthesis of novel therapeutic agents.^[1] Its molecular structure, featuring a primary amine, a primary alcohol, and a cyclohexane ring, allows for the existence of cis and trans diastereomers, each potentially conferring distinct properties to the final active pharmaceutical ingredient (API).^{[1][2]} Consequently, unambiguous structural confirmation, definitive stereochemical assignment, and accurate purity assessment are paramount for regulatory compliance and ensuring drug efficacy and safety. This application note provides a comprehensive guide detailing the integrated analytical workflows required for the complete characterization of **(3-Aminocyclohexyl)methanol**, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatographic techniques.

Introduction: The Analytical Imperative

(3-Aminocyclohexyl)methanol is a cycloaliphatic amino alcohol whose utility is defined by its structure. The presence of both a nucleophilic amine and a versatile primary alcohol on a conformationally restricted cyclohexane scaffold makes it a valuable intermediate.^[1] However, the 1,3-substitution pattern gives rise to cis and trans isomers, where the functional groups can be either on the same or opposite sides of the ring's plane, respectively.^[3] This

stereoisomerism is a critical quality attribute, as different isomers can exhibit varied pharmacological activities and toxicological profiles.

A robust analytical strategy is therefore not merely a procedural checklist but a necessary, self-validating system to ensure the identity, purity, and isomeric integrity of the material. This guide explains the causality behind the selection of each technique and protocol, reflecting field-proven insights for generating a comprehensive analytical data package.

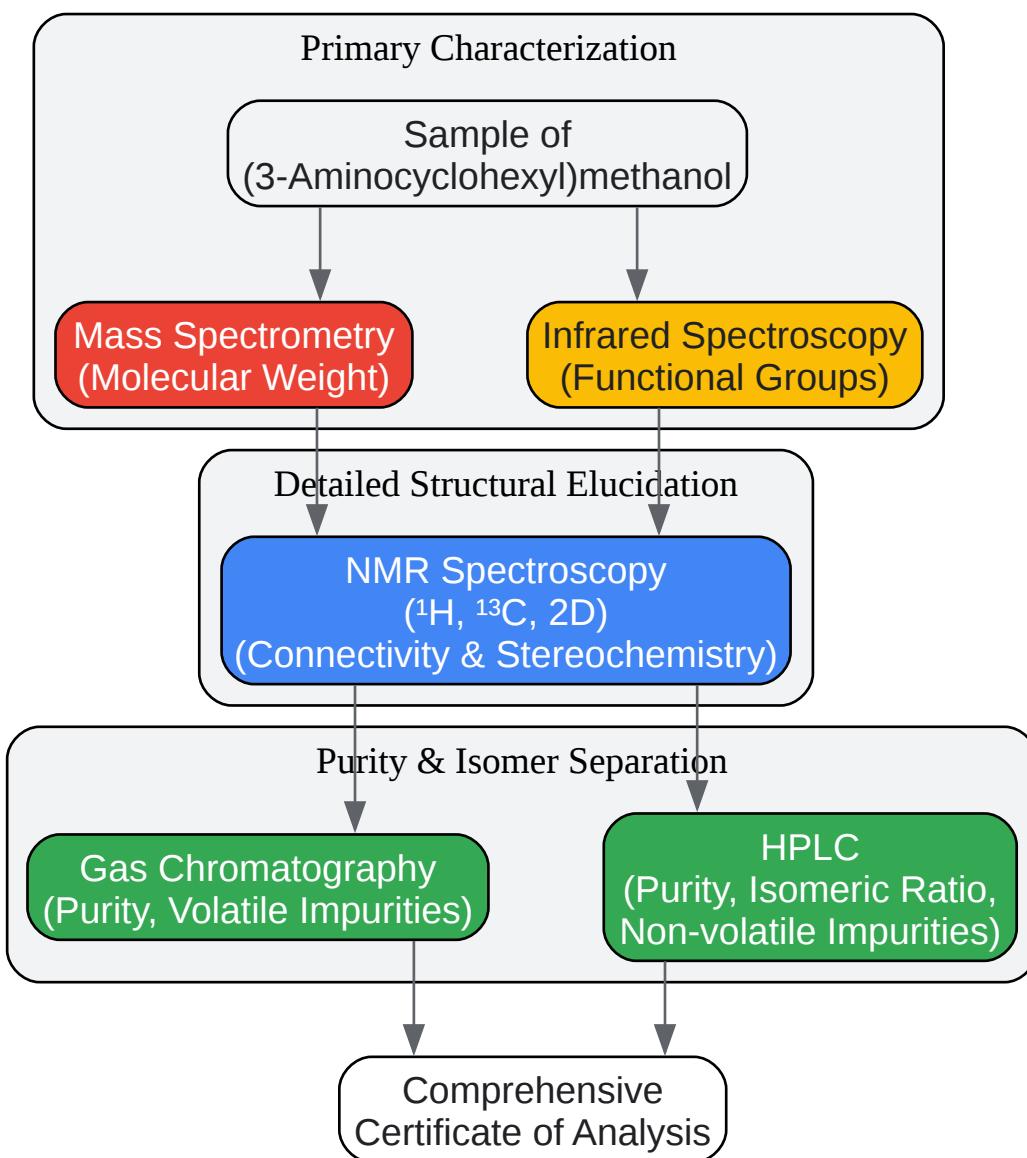
Table 1: Physicochemical Properties of **(3-Aminocyclohexyl)methanol**

Property	Value	Source
Molecular Formula	C₇H₁₅NO	[4] [5] [6]
Molecular Weight	129.20 g/mol	[4] [6]
Monoisotopic Mass	129.11536 Da	[5] [6]
CAS Number	925921-14-8 (unspecified stereochemistry)	[4] [7]

| Appearance | Powder | |

Integrated Analytical Workflow

A multi-faceted approach is essential for the full characterization of **(3-Aminocyclohexyl)methanol**. No single technique can provide all the necessary information. The logical flow of analysis ensures that each subsequent step builds upon the data from the previous one, leading to an unambiguous conclusion.



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Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Analysis: Identity and Structure

Spectroscopic methods provide the foundational data for molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of **(3-Aminocyclohexyl)methanol**, providing information on the carbon-hydrogen framework and

the stereochemical relationship between the substituents.

Expertise & Experience: The key to NMR analysis of this molecule is recognizing the conformational rigidity of the cyclohexane ring and using proton-proton coupling constants (3J) to differentiate between cis and trans isomers. In the trans isomer, the C1 and C3 protons can both be in axial positions, leading to a large axial-axial coupling (~10-13 Hz). In the cis isomer, one of these protons must be equatorial, resulting in smaller axial-equatorial or equatorial-equatorial couplings (~2-5 Hz).^[8] Furthermore, D₂O exchange is a simple and definitive method to confirm the signals from the labile -NH₂ and -OH protons.^{[9][10]}

Experimental Protocol: 1H and ^{13}C NMR

- **Sample Preparation:** Dissolve ~10-15 mg of **(3-Aminocyclohexyl)methanol** in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Causality: MeOD or D₂O are excellent choices as they will readily exchange with the amine and alcohol protons, causing their signals to disappear, which aids in assignment.^[11]
- **Initial 1H NMR Acquisition:** Acquire a standard 1H spectrum. Identify the complex aliphatic region (cyclohexyl protons), the signal for the -CH₂OH group, and the broad signals for -NH₂ and -OH.
- **D₂O Exchange:** Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the 1H spectrum. The signals corresponding to the -NH₂ and -OH protons will diminish or disappear, confirming their identity.^[10]
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. Expect to see signals for the five distinct methylene carbons of the ring, the two methine carbons attached to the functional groups, and the methylene carbon of the methanol group.
- **2D NMR (Optional but Recommended):** Perform COSY (1H - 1H correlation) and HSQC (1H - ^{13}C correlation) experiments to unambiguously assign all proton and carbon signals by mapping their connectivity.

Table 2: Predicted 1H and ^{13}C NMR Chemical Shifts (in CDCl₃)

Group	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Notes
Cyclohexyl CH ₂	0.9 - 2.0	25 - 45	Complex, overlapping multiplets.
CH-NH ₂	~2.5 - 3.0	~50	Deshielded by the nitrogen atom. [9]
CH-CH ₂ OH	~1.5 - 2.0	~40	
CH ₂ -OH	~3.4 - 3.6	~65	Typically a doublet, deshielded by oxygen.
NH ₂	1.5 - 2.5 (broad)	-	Disappears on D ₂ O exchange. [9]

| OH | 1.5 - 3.0 (broad) | - | Disappears on D₂O exchange.[\[9\]](#) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Expertise & Experience: For **(3-Aminocyclohexyl)methanol**, the IR spectrum will be dominated by the characteristic stretches of the primary amine (-NH₂) and the alcohol (-OH) groups. These absorptions occur in the same region (3200-3500 cm⁻¹), but can be distinguished. The alcohol O-H stretch is typically a single, broad band, while a primary amine N-H stretch appears as a sharper doublet (one for symmetric and one for asymmetric stretching).[\[9\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

- Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Expected Appearance
3200 - 3500	O-H (Alcohol)	Stretching	Broad, strong
3300 - 3450	N-H (Primary Amine)	Stretching	Two sharp peaks (doublet), medium intensity[12][13]
2850 - 2950	C-H (Aliphatic)	Stretching	Strong, sharp
1580 - 1650	N-H (Primary Amine)	Bending (Scissoring)	Medium, sharp[12][13]
1020 - 1250	C-N (Aliphatic Amine)	Stretching	Medium to weak[12] [13]

| ~1050 | C-O (Primary Alcohol) | Stretching | Strong |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.

Expertise & Experience: When coupled with Gas Chromatography (GC-MS), this technique is powerful for both identification and purity analysis. For an amino alcohol, common fragmentation pathways include the loss of water ([M-18]) from the alcohol moiety and α -cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation for alkylamines. [9][10] The cyclic nature of the molecule may also lead to complex ring cleavage patterns.[15]

Experimental Protocol: Electron Ionization (EI) GC-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like methanol or dichloromethane.

- GC Separation: Inject the sample into a GC-MS system equipped with a standard non-polar or mid-polar capillary column (e.g., DB-5ms). Use a temperature program from ~50°C to 250°C.
- MS Detection: Acquire mass spectra in EI mode (70 eV).
- Data Analysis: Identify the molecular ion peak (m/z 129). Analyze the major fragment ions to confirm the structure.

Table 4: Expected Mass Fragments (EI-MS)

m/z	Proposed Fragment	Notes
129	$[C_7H_{15}NO]^+$	Molecular Ion (M^+)
112	$[M - NH_3]^+$	Loss of ammonia
111	$[M - H_2O]^+$	Loss of water from the alcohol group[15]
98	$[M - CH_2OH]^+$	Loss of the hydroxymethyl radical
82	$[C_6H_{10}]^+$	Ring fragmentation

| 30 | $[CH_2NH_2]^+$ | α -cleavage, characteristic of primary amines |

Chromatographic Analysis: Purity and Isomeric Content

Chromatography is the gold standard for assessing the purity and determining the ratio of cis and trans isomers.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile and thermally stable compounds like **(3-Aminocyclohexyl)methanol**.[16][17]

Expertise & Experience: The primary challenges in the GC analysis of amines are peak tailing due to interaction with active sites on the column and injector liner, and potential for on-column degradation. Using a base-deactivated liner and a specialized amine-specific column (e.g., a wax-type or specially treated low-bleed phase) is critical for obtaining sharp, symmetrical peaks and accurate quantification.[\[18\]](#) This method is excellent for detecting volatile organic impurities from the synthesis process.[\[19\]](#)

Experimental Protocol: Purity by GC-FID

- **System:** A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Agilent J&W DB-WAX or similar polar column, 30 m x 0.25 mm x 0.25 μm).
- **Sample Preparation:** Prepare a solution of ~1 mg/mL in methanol.
- **GC Conditions:**
 - **Injector:** 250°C, Split mode (e.g., 50:1)
 - **Carrier Gas:** Helium or Hydrogen, constant flow (~1 mL/min)
 - **Oven Program:** 80°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min.
 - **Detector:** FID at 260°C
- **Analysis:** Integrate all peaks and calculate purity based on area percent. The cis and trans isomers may be separated or co-elute depending on the column and conditions.

High-Performance Liquid Chromatography (HPLC)

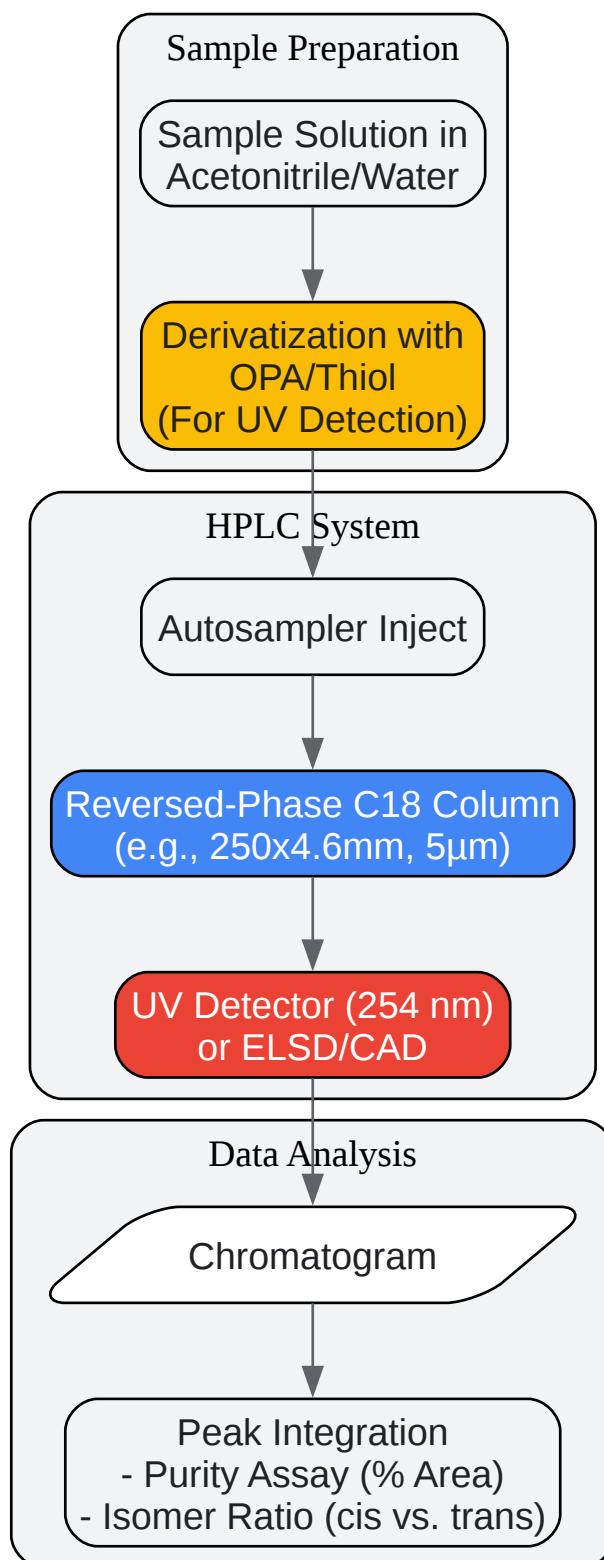
HPLC is a versatile technique for purity analysis and is particularly useful for separating the cis/trans isomers and detecting non-volatile impurities.

Expertise & Experience: **(3-Aminocyclohexyl)methanol** lacks a strong UV chromophore, making direct UV detection challenging. Therefore, derivatization with a UV-active agent (e.g., dansyl chloride, o-phthalaldehyde) is a common strategy.[\[20\]](#) Alternatively, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for the underivatized compound. For isomer separation, a well-chosen reversed-phase

column (C18) with an appropriate mobile phase, often containing a buffer, can provide the necessary resolution.[20][21]

Experimental Protocol: Isomer Ratio by Reversed-Phase HPLC

- System: An HPLC system with a UV or universal detector and a C18 column (e.g., 250 x 4.6 mm, 5 μ m).
- Derivatization (if using UV): React the sample with a suitable derivatizing agent following a validated protocol. For instance, react with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative.
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.1% sodium dihydrogen phosphate, pH adjusted to 4.5) is a good starting point.[20]
- HPLC Conditions:
 - Column Temperature: 30°C[20]
 - Flow Rate: 1.0 mL/min[20]
 - Injection Volume: 10 μ L
 - Detection: UV at 254 nm (for derivative) or ELSD/CAD.
- Analysis: Identify the peaks corresponding to the cis and trans isomers (retention times will need to be confirmed with standards if available) and calculate their relative area percentages to determine the isomeric ratio.

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Caption: Workflow for HPLC analysis of isomeric purity.

Conclusion

The analytical characterization of **(3-Aminocyclohexyl)methanol** demands a rigorous, multi-technique approach. By integrating data from NMR, IR, and mass spectrometry, the molecular identity and structure can be unequivocally confirmed. Chromatographic methods, specifically GC and HPLC, are then essential to provide quantitative data on purity and, critically, the isomeric composition. The protocols and insights provided in this application note establish a self-validating framework to ensure that this vital chemical intermediate meets the stringent quality standards required for its use in research and drug development.

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